molecular formula C12H16O4 B1326127 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene CAS No. 898759-24-5

2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene

Cat. No.: B1326127
CAS No.: 898759-24-5
M. Wt: 224.25 g/mol
InChI Key: GBEFCBOEGMNXCV-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene: is an organic compound characterized by the presence of a 1,3-dioxolane ring attached to a benzene ring substituted with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,4-dimethoxybenzene and 1,3-dioxolane.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis of 2-(1,3-dioxolan-2-ylmethyl)-1,4-dimethoxybenzene can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the dioxolane ring, potentially opening it to form diols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of diols or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.

Biology

    Biochemical Probes: Utilized in the development of probes for studying biochemical pathways and enzyme activities.

Medicine

    Pharmaceuticals: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds with therapeutic properties.

Industry

    Materials Science: Employed in the synthesis of polymers and advanced materials with specific properties such as conductivity or biocompatibility.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethoxybenzene: Lacks the dioxolane ring, making it less versatile in certain synthetic applications.

    2-(1,3-Dioxolan-2-ylmethyl)benzene: Similar structure but without the methoxy groups, affecting its reactivity and solubility.

    2-(1,3-Dioxolan-2-ylmethyl)-4-methoxybenzene: Contains only one methoxy group, leading to different electronic and steric properties.

Uniqueness

2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene is unique due to the combination of the dioxolane ring and two methoxy groups, which confer distinct reactivity and solubility characteristics. This makes it a valuable compound for specific synthetic and research applications where these properties are advantageous.

Properties

IUPAC Name

2-[(2,5-dimethoxyphenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-13-10-3-4-11(14-2)9(7-10)8-12-15-5-6-16-12/h3-4,7,12H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEFCBOEGMNXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645871
Record name 2-[(2,5-Dimethoxyphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-24-5
Record name 2-[(2,5-Dimethoxyphenyl)methyl]-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,5-Dimethoxyphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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